Technical Documentation Center

5-Methyltetrahydropteroic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyltetrahydropteroic acid
  • CAS: 4349-41-1

Core Science & Biosynthesis

Foundational

5-Methyltetrahydropteroic Acid Enzyme Binding Affinity Kinetics: Probing Methionine Synthase and Non-Classical Antifolate Design

Executive Summary 5-Methyltetrahydropteroic acid (5-MTHP) is a critical structural analog and degradation product of 5-methyltetrahydrofolate (5-MTHF). Structurally, 5-MTHP consists of a pterin ring linked to p-aminobenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyltetrahydropteroic acid (5-MTHP) is a critical structural analog and degradation product of 5-methyltetrahydrofolate (5-MTHF). Structurally, 5-MTHP consists of a pterin ring linked to p-aminobenzoic acid (pABA) but entirely lacks the terminal polyglutamate tail characteristic of physiological folates. In the context of drug development and enzymology, 5-MTHP serves as a highly valuable scaffold for probing the binding pocket of cobalamin-dependent methionine synthase (MetH) and for the design of non-classical antifolates. This whitepaper provides an in-depth technical analysis of 5-MTHP enzyme binding kinetics, the thermodynamic role of the glutamate moiety, and the step-by-step experimental methodologies required to validate these kinetic parameters.

Structural Context: The Thermodynamic Role of the Glutamate Moiety

In physiological systems, folates exist predominantly as polyglutamated derivatives. The enzyme MetH (EC 2.1.1.13) catalyzes the transfer of a methyl group from 5-MTHF to homocysteine, utilizing a cobalamin cofactor[1].

The binding affinity of folate substrates to MetH is heavily dependent on the polyglutamate tail, which anchors the molecule within the enzyme's active site via electrostatic interactions with basic amino acid residues. Removing the glutamate residues—yielding 5-MTHP—drastically alters the binding kinetics. Studies on plant methionine synthase (MSY) demonstrate this causality: the triglutamate form (CH3-H4PteGlu3) binds with an apparent Km​ of 80 µM, whereas the monoglutamate form (CH3-H4PteGlu1, or 5-MTHF) exhibits a significantly weaker affinity with an apparent Km​ of 350 µM[2].

By extrapolating this kinetic trend, the complete removal of the glutamate tail (as seen in 5-MTHP) results in a baseline scaffold with minimal natural affinity for MetH. However, this lack of natural affinity is precisely what makes 5-MTHP an ideal starting point for designing synthetic, non-classical antifolates. By introducing electrophilic substitutions at the N5 position, researchers can synthetically engineer high-affinity competitive inhibitors that bypass classical cellular transport mechanisms[3].

Therapeutic Implications: 5-MTHP as a Scaffold for Non-Classical Antifolates

Classical antifolates (e.g., methotrexate) require the Reduced Folate Carrier (RFC) for cellular entry and Folylpolyglutamate Synthetase (FPGS) for intracellular retention. Tumors frequently develop resistance by downregulating these transport and polyglutamation pathways.

Because 5-MTHP lacks a glutamate tail, its derivatives are classified as "non-classical" antifolates. They enter cells via passive diffusion or alternative transporters, entirely bypassing FPGS-dependent resistance mechanisms. Recent structure-activity relationship (SAR) studies have successfully utilized N5-substituted tetrahydropteroate analogs to target MetH[3]. For example, the addition of an N5-chloroacetyl group to the tetrahydropteroate core yields a potent competitive inhibitor (Compound 6c) that arrests tumor cells in the G1-phase and induces apoptosis by starving the cell of methionine and downstream S-adenosylmethionine (SAM)[3].

Kinetic Parameters & Binding Affinity Summary
Ligand / SubstrateTarget EnzymeAffinity MetricValueReference
CH3-H4PteGlu3 (Triglutamate)Plant MetH (MSY)Apparent Km​ 80 µM[2]
CH3-H4PteGlu1 (5-MTHF)Plant MetH (MSY)Apparent Km​ 350 µM[2]
Compound 6c (N5-chloroacetyl 5-MTHP analog)Mammalian MetH IC50​ 12.1 µM[3]

Visualizations of MetH Kinetics and Inhibition

MetH_Catalytic_Cycle MetH_CobI MetH: Cob(I)alamin (Active State) MetH_MeCob MetH: Methylcobalamin (Intermediate) MetH_CobI->MetH_MeCob Methyl Transfer from 5-MTHF Prod_Met Methionine (Product) MetH_CobI->Prod_Met MetH_MeCob->MetH_CobI Methyl Transfer to Homocysteine Prod_THF Tetrahydrofolate (THF) (Product) MetH_MeCob->Prod_THF Sub_5MTHF 5-MTHF (Substrate) Sub_5MTHF->MetH_MeCob Donates CH3 Sub_Hcy Homocysteine (Substrate) Sub_Hcy->MetH_CobI Accepts CH3 Inhibitor N5-Substituted 5-MTHP (Competitive Inhibitor) Inhibitor->MetH_CobI Blocks 5-MTHF Binding

Diagram 1: MetH Catalytic Cycle and Competitive Inhibition by N5-Substituted 5-MTHP Analogs.

Experimental Methodologies for Determining Binding Kinetics

To accurately determine the Km​ , Kd​ , and IC50​ of 5-MTHP analogs against MetH, researchers must employ highly controlled, anaerobic assay systems. The active Cob(I)alamin state of MetH is highly susceptible to oxidative inactivation; thus, all buffers must be degassed, and assays must be performed in an anaerobic chamber.

Protocol 1: Steady-State Radiochemical Assay for MetH Kinetics

This protocol utilizes [14C]-labeled substrates to monitor the transfer of the methyl group to homocysteine, providing highly sensitive steady-state kinetic data ( V0​ , Km​ , IC50​ )[1].

Step-by-Step Methodology:

  • Anaerobic Preparation: Degas all buffers (0.2 M potassium phosphate, pH 7.2) by sparging with argon for 30 minutes. Transfer to an anaerobic Coy glove box.

  • Reaction Mixture Assembly: In a 1.5 mL microcentrifuge tube, combine:

    • 25 µL of 0.2 M potassium phosphate buffer (pH 7.2)

    • 10 µL of 100 mM L-homocysteine

    • 25 µL of 3.8 mM S-adenosylmethionine (AdoMet) (Acts as a reductive primer)

    • 6.25 µL of 500 mM Dithiothreitol (DTT)

    • 25 µL of purified MetH enzyme (pre-reduced)

    • For inhibition assays: Add varying concentrations of the 5-MTHP analog (e.g., 0.1 µM to 100 µM).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a temperature-controlled water bath to ensure complete reduction of the cobalamin cofactor.

  • Initiation: Start the reaction by adding 12.5 µL of [14C]-5-MTHF (specific activity ~50 mCi/mmol).

  • Incubation & Quenching: Incubate exactly for 10 minutes at 37°C. Quench the reaction by adding 100 µL of 10% Trifluoroacetic acid (TFA) and heating at 90°C for 3 minutes.

    • Causality Note: TFA is used because it immediately denatures the enzyme to halt kinetics while maintaining the reaction products at a neutral/acidic pH, which is strictly required for the subsequent ion-exchange separation.

  • Separation: Load 200 µL of the quenched mixture onto a 0.5 × 6 cm column of Bio-Rad AG 1-X8 resin (chloride form). Wash the column with 1.5 mL of deionized water. The unreacted [14C]-5-MTHF binds to the anion-exchange resin, while the newly formed[14C]-methionine flows through.

  • Quantification: Combine the flow-through and wash fractions, mix with liquid scintillation fluid, and measure the 14C radioactivity using a scintillation counter to calculate the initial velocity ( V0​ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Direct Kd​ Determination

To measure the direct thermodynamic binding affinity ( Kd​ ) of 5-MTHP analogs without relying on catalytic turnover, ITC is the gold standard.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze purified MetH extensively (3 × 4L changes) against the assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP). Dissolve the 5-MTHP analog in the exact same dialysis buffer. Causality Note: Exact buffer matching is critical to prevent massive heats of dilution that would mask the binding enthalpy.

  • Instrument Setup: Load 300 µL of MetH (20 µM) into the sample cell of the calorimeter. Load the 5-MTHP analog (200 µM) into the injection syringe.

  • Titration Execution: Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by nineteen 2 µL injections of the ligand at 25°C. Set a 120-second interval between injections to allow the thermal signal to return to baseline.

  • Data Analysis: Integrate the area under each heat peak. Fit the resulting isotherm to a one-site binding model using the instrument's analysis software to extract the dissociation constant ( Kd​ ), binding enthalpy ( ΔH ), and stoichiometry ( n ).

Kinetic_Assay_Workflow Step1 1. Anaerobic Enzyme Preparation (MetH + AdoMet + DTT) Step2 2. Substrate/Inhibitor Addition ([14C]-5-MTHF ± 5-MTHP Analogs) Step1->Step2 Step3 3. Incubation & Quenching (37°C, 10 min -> Quench with 10% TFA) Step2->Step3 Step4 4. Ion-Exchange Chromatography (Bio-Rad AG 1-X8, separates [14C]-Met) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantify V0 and IC50/Km) Step4->Step5

Diagram 2: Radiochemical Kinetic Assay Workflow for MetH Inhibitor Screening.

References

  • Wang, M., et al. "Design, synthesis and biological activity of N5-substituted tetrahydropteroate analogs as non-classical antifolates against cobalamin-dependent methionine synthase and potential anticancer agents." European Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Eichel, J., et al. "Plant Methionine Synthase: New Insights Into Properties and Expression." PubMed, 2000. URL: [Link]

  • "Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase." Methods in Enzymology, NIH, 2020. URL: [Link]

Sources

Exploratory

A Note on Molecular Specificity: 5-Methyltetrahydropteroic Acid vs. 5-Methyltetrahydrofolate

An In-depth Technical Guide on the Role of 5-Methyl-Tetrahydrofolate in Biological Methyl Transfer Before delving into the core mechanisms of methyl transfer, it is crucial to address a key point of molecular identity. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Role of 5-Methyl-Tetrahydrofolate in Biological Methyl Transfer

Before delving into the core mechanisms of methyl transfer, it is crucial to address a key point of molecular identity. The topic specified, "5-methyltetrahydropteroic acid," refers to a reduced and methylated form of pteroic acid. However, in the vast majority of biological systems, the primary and direct methyl donor in the folate-dependent one-carbon pathway is 5-methyltetrahydrofolate (5-MTHF) . The key distinction is the presence of one or more glutamate residues attached to the pteroic acid moiety in 5-MTHF. This glutamate tail is critical for enzyme recognition, binding affinity, and intracellular retention via polyglutamylation.

While 5-methyltetrahydropteroic acid might exist as a metabolic intermediate or a synthetic analog, it is not the recognized substrate for the central methyl transfer reactions discussed herein. Therefore, this guide will focus on the well-established and biologically pivotal mechanism of 5-methyltetrahydrofolate , as this is the scientifically accurate context for folate-mediated methyl transfer.

Introduction: The Centrality of One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that transfer single carbon units (e.g., methyl, formyl, methylene groups) for the biosynthesis of essential biomolecules. This network is fundamental to cellular function, impacting DNA synthesis and repair (via purines and thymidylate), amino acid homeostasis (methionine and serine), and epigenetic regulation (DNA and histone methylation). At the heart of this network lies the folate cycle, which utilizes derivatives of tetrahydrofolate to carry and process these one-carbon units. The culminating step of this pathway, the transfer of a methyl group from 5-methyltetrahydrofolate, represents a critical metabolic crossroads, directly linking the folate and methionine cycles.

The Protagonist: 5-Methyltetrahydrofolate (5-MTHF)

5-MTHF is the most reduced and most stable form of folate in the body. It serves as the terminal carrier of a methyl group derived from serine, via the action of serine hydroxymethyltransferase (SHMT) and methylenetetrahydrofolate reductase (MTHFR). The singular, yet vital, fate of the methyl group on 5-MTHF is its transfer to homocysteine, a reaction that both regenerates the essential amino acid methionine and recycles tetrahydrofolate (THF) to re-enter the one-carbon pool.

The Core Mechanism: The Methionine Synthase Reaction

The transfer of the methyl group from 5-MTHF to homocysteine is catalyzed by the enzyme methionine synthase (MS) , also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR). This enzyme is a fascinating example of a complex catalytic process requiring a cobalamin (Vitamin B12) cofactor.

The reaction can be dissected into two principal half-reactions:

  • Cob(I)alamin Methylation: The highly reactive supernucleophile, Cob(I)alamin, attacks the C5 methyl group of 5-MTHF. This results in the formation of methylcobalamin (MeCbl) and the release of tetrahydrofolate (THF). The nitrogen at the N5 position of the pterin ring acts as the leaving group.

  • Homocysteine Methylation: The sulfur atom of homocysteine, acting as a nucleophile, attacks the methyl group of the MeCbl intermediate. This transfers the methyl group to homocysteine, forming methionine, and regenerating the Cob(I)alamin cofactor, priming it for the next catalytic cycle.

This intricate dependency on a cobalamin cofactor is a key feature of the mammalian pathway. The overall reaction ensures a unidirectional flow, driven by the favorable thermodynamics of homocysteine methylation.

Visualizing the Catalytic Cycle

Methionine_Synthase_Cycle cluster_enzyme Methionine Synthase (MS) Active Site cluster_substrates Substrates & Products MS_Co_I MS-Cob(I)alamin MS_MeCbl MS-Methylcobalamin MS_Co_I->MS_MeCbl 1. 5-MTHF donates CH₃ MET Methionine MS_Co_I->MET Released MS_MeCbl->MS_Co_I 2. Homocysteine accepts CH₃ THF THF MS_MeCbl->THF Released MTHF 5-Methyl-THF MTHF->MS_Co_I HCY Homocysteine HCY->MS_MeCbl caption Figure 1: Catalytic Cycle of Methionine Synthase.

Caption: Figure 1: Catalytic Cycle of Methionine Synthase.

The "Methyl-Trap" Hypothesis: A Point of No Return

The reaction catalyzed by methylenetetrahydrofolate reductase (MTHFR) to produce 5-MTHF is physiologically irreversible. This has led to the "methyl-trap" hypothesis. If methionine synthase activity is impaired, for instance, due to Vitamin B12 deficiency, folate accumulates as 5-MTHF. Since 5-MTHF cannot be used for any other metabolic reaction, the cellular folate pool becomes "trapped" in this form. This sequestration prevents the regeneration of THF, which is required for the synthesis of other folate derivatives necessary for nucleotide synthesis (e.g., 5,10-methylenetetrahydrofolate). This functional folate deficiency is a classic explanation for the megaloblastic anemia observed in Vitamin B12 deficiency.

Experimental Protocols for Studying Methyl Transfer

Investigating the kinetics and mechanism of methionine synthase requires robust experimental design. Below are protocols that form the basis of such studies.

Protocol: Expression and Purification of Recombinant Methionine Synthase

Rationale: To study an enzyme's mechanism, a pure, active protein sample is required. Recombinant expression in E. coli is a standard method for obtaining large quantities of the enzyme.

Methodology:

  • Cloning: Subclone the human MTR gene into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).

  • Transformation: Transform the plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue growth at 18°C for 16-20 hours.

  • Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse by sonication.

  • Purification:

    • Clarify the lysate by ultracentrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash with lysis buffer containing 20 mM imidazole.

    • Elute the protein with lysis buffer containing 250 mM imidazole.

    • Further purify the protein using size-exclusion chromatography (e.g., Superdex 200 column) to ensure homogeneity.

  • Verification: Confirm purity and identity via SDS-PAGE and Western Blot.

Protocol: In Vitro Methionine Synthase Activity Assay

Rationale: This assay quantifies the rate of methionine production from 5-MTHF and homocysteine, allowing for the determination of key kinetic parameters like Kₘ and Vₘₐₓ.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix in a reaction buffer (e.g., 100 mM potassium phosphate pH 7.2, 1 mM DTT). The mix should contain:

    • S-adenosylmethionine (SAM) (as a reductive activator)

    • Hydroxocobalamin (Vitamin B12 precursor)

    • Dithiothreitol (DTT) (as a reducing agent)

    • L-homocysteine

  • Enzyme Pre-activation: Pre-incubate the purified methionine synthase with the reaction mixture (minus 5-MTHF) to ensure the cobalamin cofactor is in the active, reduced state.

  • Initiation: Start the reaction by adding a saturating concentration of 5-MTHF.

  • Time Points: Incubate the reaction at 37°C. At defined time intervals (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot and quench the reaction by adding an equal volume of 10% trichloroacetic acid.

  • Quantification:

    • Centrifuge the quenched samples to pellet precipitated protein.

    • Analyze the supernatant for methionine production using a suitable method, such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection.

  • Data Analysis: Plot methionine concentration versus time. The initial linear portion of the curve represents the initial reaction velocity (v₀). Repeat the assay with varying substrate concentrations to determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.

Data Presentation: Representative Kinetic Parameters
SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)
5-Methyl-THF25 - 50\multirow{2}{*}{0.5 - 1.5}
Homocysteine10 - 30
S-Adenosyl-Met1 - 5N/A (Activator)

Note: These values are representative and can vary based on the specific enzyme source (e.g., human, bacterial) and assay conditions.

Conclusion: A Linchpin of Cellular Homeostasis

The transfer of a methyl group from 5-methyltetrahydrofolate is more than a simple biochemical step; it is a critical control point that integrates folate and methionine metabolism. The efficiency of this reaction, catalyzed by methionine synthase, directly influences the availability of methionine for protein synthesis and for the production of S-adenosylmethionine (SAM), the universal methyl donor for virtually all other cellular methylation reactions. Disruptions in this pathway, whether through genetic polymorphisms (e.g., MTHFR, MTR), nutritional deficiencies (folate, B12), or pharmacological intervention, have far-reaching consequences, underscoring the profound importance of this fundamental methyl transfer mechanism.

Foundational

An In-depth Technical Guide on the Role of 5-Methyltetrahydrofolate in Methionine Synthesis

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the biochemical pathway of methionine regeneration, with a specific focus on the pivo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biochemical pathway of methionine regeneration, with a specific focus on the pivotal role of 5-methyltetrahydrofolate (5-MTHF) as the direct methyl group donor. While the term "5-methyltetrahydropteroic acid" suggests a related structure, it is 5-MTHF, a derivative of folate (Vitamin B9), that is the active coenzyme in the remethylation of homocysteine to methionine. This process is a critical nexus between the folate and methionine cycles, two pathways fundamental to cellular biosynthesis, epigenetic regulation, and redox homeostasis. We will explore the enzymatic machinery, reaction mechanisms, and regulatory features of this pathway. Furthermore, this guide details validated experimental protocols for the analysis of key enzymes and metabolites, offering field-proven insights for researchers in biochemistry, drug development, and clinical diagnostics.

Introduction: Clarifying the Core Reactants and Their Significance

Methionine is an essential amino acid, serving not only as a building block for proteins but also as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions.[1][2] These reactions, which include the methylation of DNA, RNA, histones, and other proteins, are fundamental to gene regulation, signal transduction, and metabolism.[2] The regeneration of methionine from its metabolic precursor, homocysteine, is a critical process for maintaining the supply of SAM and preventing the accumulation of homocysteine, a potentially toxic amino acid.[3][4]

A common point of confusion lies in the precise identity of the methyl donor in this reaction. The core structure of folates is pteroic acid linked to one or more glutamate residues.[5][6] However, in its raw form, it is not biologically active. Dietary folate and synthetic folic acid must undergo enzymatic reduction and modification to become active coenzymes. The direct precursor and methyl donor for methionine synthesis is 5-methyltetrahydrofolate (5-MTHF) , the most reduced and most abundant form of folate in circulation.[7][8][9] This guide will dissect the journey from dietary folate to the synthesis of 5-MTHF and its ultimate utilization in the methionine cycle.

The intersection of the folate and methionine cycles is of profound interest in biomedical research. Deficiencies or dysregulation in this pathway are implicated in a range of pathologies, including neural tube defects, cardiovascular disease, cancer, and neurodegenerative disorders.[8][10][11][12][13]

The Biochemical Pathway: From Folate Activation to Methionine Regeneration

The synthesis of methionine from homocysteine is not a single reaction but the culmination of a series of enzymatic steps that constitute the folate cycle, which feeds into the methionine cycle.

The Folate Cycle: Generation of 5-Methyltetrahydrofolate

The primary function of the folate cycle is to accept, activate, and transfer one-carbon units for various biosynthetic reactions, including the synthesis of purines and thymidylate (essential for DNA replication).[10][14][15][16] The generation of the specific methyl donor for methionine synthesis, 5-MTHF, is a key branch of this cycle.

  • Activation of Folate: Dietary folates are converted to the active coenzyme form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[5][10][17]

  • Formation of 5,10-Methylenetetrahydrofolate: THF acquires a one-carbon unit, typically from the amino acid serine, to form 5,10-methylenetetrahydrofolate. This reaction is a critical entry point for one-carbon units into the folate pool.[9]

  • Irreversible Conversion to 5-Methyltetrahydrofolate: The enzyme methylenetetrahydrofolate reductase (MTHFR) catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF).[7][8][18] This is the rate-limiting step in the formation of 5-MTHF and commits the one-carbon unit to the pathway of methionine regeneration.[18] Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity, resulting in elevated homocysteine levels and an increased risk for various diseases.[7][8][18]

Folate_Cycle_to_5MTHF THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF Serine -> Glycine MethyleneTHF->THF dUMP -> dTMP MTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MTHF MTHFR (NADPH -> NADP+) Methionine Cycle Methionine Cycle MTHF->Methionine Cycle

Caption: Generation of 5-MTHF within the Folate Cycle.

The Methionine Cycle: The Final Step in Methionine Regeneration

The methionine cycle is centered on the synthesis and utilization of SAM.[1][2] The regeneration of methionine is essential to complete this cycle.

  • Methyl Group Transfer: The enzyme methionine synthase (MTR) , also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, catalyzes the transfer of the methyl group from 5-MTHF to homocysteine.[1][9][19] This reaction produces methionine and regenerates tetrahydrofolate (THF), which can then re-enter the folate cycle.[1][19]

  • The Role of Vitamin B12 (Cobalamin): Methionine synthase is a vitamin B12-dependent enzyme.[20][21] The B12 cofactor, in the form of methylcobalamin, acts as an intermediate carrier of the methyl group.[19][20] The enzyme cycles between a methylcobalamin state and a cob(I)alamin state.[19] A deficiency in vitamin B12 can lead to a functional folate deficiency by "trapping" folate in the 5-MTHF form, as the MTR reaction is inhibited. This is known as the "methyl-trap hypothesis."[12]

  • Regeneration of Methionine and SAM: The newly synthesized methionine can be converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT), thus replenishing the pool of the universal methyl donor.[1][2]

Methionine_Cycle cluster_folate_input Folate Cycle Input Met Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT (ATP -> PPi+Pi) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Acceptor -> Methyl-Acceptor) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Hcy->Met MTHF 5-Methyl-THF THF THF MTHF->THF

Caption: The Methionine Cycle and its link to the Folate Cycle.

Experimental Protocols and Methodologies

The study of the folate-methionine axis requires robust and validated methods for quantifying enzyme activities and metabolite concentrations.

Assay for Methionine Synthase (MTR) Activity

The activity of MTR can be determined using several methods, including radioisotopic and spectrophotometric assays.[21] The spectrophotometric method offers the advantage of avoiding radioactive materials.[22][23]

Principle: This assay measures the formation of tetrahydrofolate (THF), a product of the MTR reaction.[21] THF is unstable, so it is converted to the stable compound 5,10-methenyltetrahydrofolate by heating in an acidic formate solution.[21][22][24] 5,10-methenyltetrahydrofolate has a distinct absorbance at 350 nm, which can be quantified.[21][24]

Step-by-Step Protocol: [21][24]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.2), dithiothreitol (DTT), S-adenosylmethionine (AdoMet), hydroxocobalamin (OH-Cbl), and the enzyme source (e.g., cell lysate or purified protein).

  • Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow for the reductive activation of the enzyme.

  • Initiation of Reaction: Start the reaction by adding the substrates: L-homocysteine and 5-methyltetrahydrofolate. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Quenching and Derivatization: Stop the reaction by adding an acidic derivatization solution (e.g., 5 N HCl in 60% formic acid).[21] Heat the mixture at 80-90°C for 10 minutes to convert the THF product to 5,10-methenyltetrahydrofolate.[21]

  • Spectrophotometric Reading: Cool the samples to room temperature and centrifuge to pellet any precipitated protein. Measure the absorbance of the supernatant at 350 nm.

  • Calculation: Calculate the enzyme activity based on the change in absorbance, using the molar extinction coefficient for 5,10-methenyltetrahydrofolate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[21][24]

Self-Validation and Controls:

  • No Enzyme Control: A reaction mixture without the enzyme source to account for any non-enzymatic conversion.

  • No Homocysteine Control: A reaction mixture lacking homocysteine to ensure the reaction is substrate-dependent.

  • Linearity: Ensure the product formation is linear with respect to time and enzyme concentration.

Quantification of 5-Methyltetrahydrofolate (5-MTHF) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of folate vitamers, including 5-MTHF, in biological matrices like plasma or cell extracts.[25][26][27]

Principle: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A stable isotope-labeled internal standard (e.g., ¹³C₅-5-MTHF) is added to the sample to account for matrix effects and variations in extraction efficiency and instrument response.[26]

Step-by-Step Workflow:

  • Sample Preparation:

    • Add an antioxidant-containing buffer to the sample (e.g., serum, plasma, or cell pellet) to prevent folate degradation.

    • Spike the sample with the stable isotope-labeled internal standard.

    • Perform protein precipitation (e.g., with methanol or acetonitrile) or solid-phase extraction (SPE) to clean up the sample.[25][26]

  • LC Separation:

    • Inject the extracted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) to separate 5-MTHF from other matrix components.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (5-MTHF) and the internal standard are monitored for high selectivity.

  • Quantification:

    • A calibration curve is generated using known concentrations of 5-MTHF standards.

    • The concentration of 5-MTHF in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[25]

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard (¹³C₅-5-MTHF) Sample->Spike Extract Sample Cleanup (Protein Precipitation/SPE) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (ESI, MRM Mode) LC->MS Data Data Analysis (Quantification vs. Cal Curve) MS->Data

Caption: General workflow for 5-MTHF quantification by LC-MS/MS.

Data Presentation: Representative LC-MS/MS Parameters

ParameterSettingRationale
LC Column C18 Reverse-PhaseProvides good retention and separation of folates.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion ESI.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for gradient elution.
Ionization Mode Positive Electrospray (ESI+)Folates ionize well in positive mode.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity by monitoring specific ion transitions.
5-MTHF Transition e.g., m/z 460.2 -> 313.1Specific precursor and product ions for unambiguous identification.
Internal Std Transition e.g., m/z 465.2 -> 318.1Specific transition for the stable isotope-labeled standard.

Authoritative Grounding and Field Insights

The critical nature of the MTR-catalyzed reaction is underscored by the fact that it is the only mammalian enzyme known to metabolize 5-MTHF, thereby liberating the THF core for other essential biosynthetic pathways.[19][28] Disruption of this single reaction leads to the "trapping" of cellular folate as 5-MTHF, which starves the cell of the other folate forms needed for purine and thymidylate synthesis.[28][29] This highlights that the primary role of MTR in proliferating cells is not necessarily de novo methionine production (which is often sufficiently obtained from diet), but rather to sustain the folate cycle itself.[28][29]

From a drug development perspective, the folate-methionine axis is a well-established target. Antifolate drugs like methotrexate inhibit DHFR, leading to a depletion of THF and downstream folate coenzymes, thereby halting DNA synthesis in rapidly dividing cancer cells.[14] Understanding the intricacies of MTR and MTHFR provides opportunities for developing more targeted therapies or for predicting patient response to existing chemotherapies based on their genetic makeup (pharmacogenomics). For instance, individuals with low-activity MTHFR variants may have altered responses to methotrexate.

Conclusion

The remethylation of homocysteine to methionine is a cornerstone of cellular metabolism, critically linking the folate and methionine cycles. The true methyl donor in this pathway is 5-methyltetrahydrofolate (5-MTHF), the end product of a dedicated branch of the folate cycle initiated by the enzyme MTHFR. The transfer of this methyl group, catalyzed by the vitamin B12-dependent methionine synthase, not only regenerates the essential amino acid methionine but also plays a vital role in maintaining the flow of one-carbon units for nucleotide biosynthesis. The technical protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals to investigate this crucial biochemical nexus and its implications in health and disease.

References

  • Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways. (2024). Vertex AI Search.
  • MTHFR gene: MedlinePlus Genetics. (2019). MedlinePlus.
  • Fazili, Z., et al. (2017). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxid. CDC Stacks.
  • Methylenetetrahydrofolate reductase - Wikipedia. Wikipedia.
  • Methionine synthase - M-CSA Mechanism and Catalytic Site Atlas. M-CSA.
  • Overview of Methionine Cycle and Folate Metabolism. Creative Proteomics.
  • Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase. (2021). ScienceDirect.
  • Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms. NCBI Bookshelf.
  • An overview of one-carbon metabolism and the folate cycle. ResearchGate.
  • The Critical Role of Folate in Prenatal Health and a Proposed Shift from Folic Acid to 5-Methyltetrahydrofolate Supplementation. (2024). Georgetown Medical Review.
  • One-Carbon Metabolism in Health and Disease. PMC.
  • 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism. (2004). PubMed.
  • Methionine synthase - Wikipedia. Wikipedia.
  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. bevital.no.
  • Comprehensive Guide to Folate One Carbon Metabolism & Disorders. Creative Proteomics.
  • Homocysteine—a retrospective and prospective appraisal. Frontiers.
  • Homocysteine - Wikipedia. Wikipedia.
  • One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies. PMC.
  • Notes from the 2022 Folate, Vitamin B12, and One-Carbon Metabolism Conference. (2023). MDPI.
  • Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes. PubMed.
  • Implication of the folate-methionine metabolism pathways in susceptibility to follicular lymphomas. (2006). Blood.
  • Methionine synthase supports tumor tetrahydrofolate pools. PMC.
  • Cobalamin-Dependent Methionine Synthase Assay. (2002). Appling Lab Protocol.
  • Methionine synthase supports tumor tetrahydrofolate pools. (2020). bioRxiv.
  • B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease. (2020). MDPI.
  • Toward a better understanding of folate metabolism in health and disease. (2018). Journal of Experimental Medicine.
  • Supplementation with Folic Acid or 5-Methyltetrahydrofolate and Prevention of Neural Tube Defects: An Evidence-Based Narrative Review. (2024). PMC.
  • Cobalamin-Dependent Methionine Synthase from Escherichia coli: Involvement of Zinc in Homocysteine Activation. Biochemistry.
  • Folate Deficiency: Practice Essentials, Background, Pathophysiology. (2024). Medscape Reference.

Sources

Protocols & Analytical Methods

Method

Chemical Synthesis and Purification Protocol for 5-Methyltetrahydropteroic Acid (5-MTHP)

Executive Summary & Application Context 5-Methyltetrahydropteroic acid (5-MTHP, CAS 4349-41-1) is a highly specialized pteridine derivative that plays a critical role in advanced drug development. It is primarily utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

5-Methyltetrahydropteroic acid (5-MTHP, CAS 4349-41-1) is a highly specialized pteridine derivative that plays a critical role in advanced drug development. It is primarily utilized as a functional building block in the modular solid-phase synthesis of reduced folate radioconjugates (e.g., 6R-/6S-RedFol-1) for targeted cancer radiotheranostics[1]. Additionally, it serves as a critical reference standard for identifying degradation products and impurities (Folinic Acid Impurity 8) in the manufacturing of Levomefolate and other folate-based therapeutics[2].

Due to the extreme sensitivity of the tetrahydropteridine ring to oxidative degradation, this protocol utilizes a highly controlled, one-pot reduction-methylation sequence under strictly anaerobic conditions.

Mechanistic Rationale

The synthesis of 5-MTHP from pteroic acid follows a three-phase cascade:

  • Reduction: The oxidized pyrazine ring of pteroic acid is reduced using Sodium Borohydride ( NaBH4​ ) under alkaline conditions to form tetrahydropteroic acid (THPA).

  • Condensation: The addition of aqueous formaldehyde ( HCHO ) drives a condensation reaction with the N5 and N10 amines, forming a transient 5,10-methylene-THPA intermediate.

  • Regioselective Methylation: A second reduction phase selectively cleaves the C−N10 bond of the methylene bridge, yielding the N5 -methylated product[3].

SynthesisPathway PA Pteroic Acid (Oxidized) THPA Tetrahydropteroic Acid (THPA) PA->THPA NaBH4, pH 9.0 Reduction Methylene 5,10-Methylene-THPA (Intermediate) THPA->Methylene HCHO Condensation MTHP 5-Methyltetrahydropteroic Acid (5-MTHP) Methylene->MTHP NaBH4 Reduction

Figure 1: Chemical synthesis pathway of 5-methyltetrahydropteroic acid via reduction and methylation.

Quantitative Data: Reagent Matrix

Table 1: Reagent Stoichiometry and Reaction Parameters

ReagentMW ( g/mol )EquivalentsFunction
Pteroic Acid312.291.00Primary Starting Material
Sodium Borohydride ( NaBH4​ )37.834.00Reducing Agent (Phase 1)
Formaldehyde (37% w/w aq)30.031.20 C1​ Source / Condensation Agent
Sodium Borohydride ( NaBH4​ )37.832.00Reducing Agent (Phase 3)
L-Ascorbic Acid176.120.50Sacrificial Antioxidant

Experimental Protocol

Note: The susceptibility of the tetrahydropteridine ring to rapid auto-oxidation necessitates rigorous environmental controls. All steps must be performed under an Argon atmosphere.

Workflow Step1 Phase 1: Reduction Pteroic Acid + NaBH4 Inert Atm (Ar), pH 9.0 Step2 Phase 2: Condensation Addition of HCHO Formation of 5,10-Methylene Step1->Step2 Step3 Phase 3: Methylation 2nd NaBH4 Addition Cleavage to 5-Methyl Step2->Step3 Step4 Phase 4: Isolation pH Adjustment to 4.5 Precipitation of 5-MTHP Step3->Step4

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 5-MTHP.

Phase 1: Preparation and Initial Reduction
  • Solvent Degassing: Sparge 0.1 M NaOH and deionized water with Argon for a minimum of 45 minutes to displace dissolved oxygen.

  • Dissolution: Suspend Pteroic Acid (1.0 eq) in the degassed 0.1 M NaOH to achieve a concentration of 0.1 M. Stir under Argon until complete dissolution is achieved. Causality: Pteroic acid is insoluble in neutral water but readily forms a soluble sodium salt in alkaline conditions.

  • Antioxidant Addition: Add L-Ascorbic Acid (0.5 eq) to the reaction vessel. This acts as a sacrificial electron donor to protect the highly transient THPA intermediate from trace oxygen.

  • Reduction: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add the first portion of NaBH4​ (4.0 eq) in small aliquots over 30 minutes. Causality: Gradual addition prevents excessive H2​ gas evolution and controls the exothermic reduction of the pyrazine ring.

  • Incubation: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Sample 50 µL of the mixture, dilute in degassed mobile phase, and analyze via RP-HPLC. The complete disappearance of the oxidized pteroic acid peak (UV 280 nm) validates the progression to Phase 2.

Phase 2: Condensation and Methylation
  • Condensation: Re-cool the reaction mixture to 0–5 °C. Add aqueous Formaldehyde (37% w/w, 1.2 eq) dropwise. Stir for 30 minutes. Causality: Formaldehyde reacts rapidly with the N5 and N10 amines of THPA, locking the molecule into the 5,10-methylene-THPA intermediate.

  • Regioselective Cleavage: Slowly add the second portion of NaBH4​ (2.0 eq). Allow the reaction to warm to room temperature and stir for an additional 1 hour. Causality: This selectively reduces the 5,10-methylene bridge, yielding the required 5-methyl group at the N5 position[3].

    • Self-Validation Checkpoint 2: LC-MS analysis should confirm a mass shift corresponding to the methylated product ( m/z 331.1 [M+H]+ )[4].

Phase 3: Isolation and Purification
  • Quenching: Carefully adjust the pH of the reaction mixture to 7.0 using degassed 2 M HCl to neutralize any unreacted NaBH4​ .

  • Isoelectric Precipitation: Further adjust the pH to exactly 4.5 using 1 M HCl. Causality: 5-MTHP has its minimum solubility near its isoelectric point (pH ~4.5-4.7). Neutralizing the net charge minimizes aqueous solubility, driving the precipitation of the free acid[4].

  • Harvesting: Stir at 4 °C for 2 hours to maximize crystalline precipitation. Isolate the pale yellow solid by vacuum filtration under an Argon blanket.

  • Washing & Drying: Wash the filter cake with ice-cold, degassed water (3 x 50 mL) followed by cold ethanol (1 x 50 mL). Dry the product in a vacuum desiccator over P2​O5​ in complete darkness. Causality: 5-MTHP is highly light-sensitive and prone to rapid hydrolysis if residual moisture remains[2].

Quality Control & Analytical Specifications

Table 2: Analytical Specifications for 5-MTHP

ParameterSpecificationAnalytical Method
Appearance Pale yellow to off-white solidVisual Inspection
Purity (HPLC) > 98.0%RP-HPLC (C18, UV 280 nm)
Diastereomeric Ratio ~50:50 (6R:6S mixture)Chiral HPLC
Mass Spectrometry m/z 331.1 [M+H]+ ESI-MS
Molecular Weight 330.34 g/mol Computed Verification[4]

References

  • Novel Synthetic Strategies Enable the Efficient Development of Folate Conjugates for Cancer Radiotheranostics Source: ACS Publications (Bioconjugate Chemistry) URL:1

  • Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment Source: FAO JECFA (Joint FAO/WHO Expert Committee on Food Additives) URL:3

  • 5-Methyltetrahydropteroic acid | C15H18N6O3 | CID 136666734 Source: PubChem - National Institutes of Health (NIH) URL:4

  • CAS 4349-41-1: 5-Methyl Tetrahedropteroic Acid (Mixture of Diastereomers) Source: CymitQuimica URL:2

Sources

Application

Application Note: Advanced Purification and Isolation Techniques for 5-Methyltetrahydropteroic Acid (5-MTHP)

Introduction & Strategic Rationale 5-Methyltetrahydropteroic acid (5-MTHP, also referred to analytically as MeTHPA) is a critical intermediate building block in the synthesis of reduced folate conjugates. It is extensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

5-Methyltetrahydropteroic acid (5-MTHP, also referred to analytically as MeTHPA) is a critical intermediate building block in the synthesis of reduced folate conjugates. It is extensively utilized in the development of folate receptor-targeted radiotheranostics (e.g., 18F

  • or 177Lu -labeled folates) for cancer imaging and therapy[1][2].

Unlike stable, oxidized folic acid, 5-MTHP possesses a reduced pterin ring and a methyl group at the N5 position. This structural modification introduces two major analytical challenges: extreme susceptibility to oxidative degradation and the generation of a chiral center at C6 (yielding 6S and 6R diastereoisomers)[1][3]. This application note provides a comprehensive, self-validating framework for the isolation, chiral resolution, and high-performance liquid chromatography (HPLC) purification of 5-MTHP, grounded in causality and authoritative biochemical standards.

Mechanistic Grounding & Causality in Experimental Design

To ensure scientific integrity, every step of the 5-MTHP handling process is dictated by its fundamental physicochemical properties:

  • Oxidative Susceptibility & Radical Scavenging: 5-MTHP is rapidly oxidized by molecular oxygen, free radicals, and UV light into degradation products such as 4α-hydroxy-5-methyltetrahydrofolic acid or pyrazino-s-triazine derivatives[1][4]. Causality: To prevent this, all isolation steps must be conducted under a strict nitrogen or argon atmosphere. Furthermore, sacrificial antioxidants—specifically sodium ascorbate (up to 50 mg/mL)—must be integrated into the HPLC mobile phases to maintain the reduced state of the pterin ring during lengthy fraction collection[3].

  • Amphoteric Nature & Isoelectric Precipitation: 5-MTHP contains both basic (pterin amino groups) and acidic (carboxylic acid) functional groups. Causality: By titrating an alkaline crude reaction mixture with a strong acid to a pH of 3.5–3.8, the molecule reaches its isoelectric point. This neutralizes the net ionic charge, drastically reducing its aqueous solubility and forcing selective crystallization, while highly soluble impurities remain in the supernatant[5][6].

Workflow Visualization

G N1 Crude 5-MTHP Mixture (Alkaline pH, N2) N2 Isoelectric Precipitation (pH 3.5 - 3.8) N1->N2 HCl Titration N3 Centrifugation & Wash (Degassed H2O) N2->N3 Isolate Solid N4 Re-dissolution (pH 7.4 + Na-Ascorbate) N3->N4 Solubilize N5 Semi-Prep HPLC (Chiral/RP Separation) N4->N5 Inject N6 Lyophilization (Darkness, Vacuum) N5->N6 Collect Fractions N7 Pure 6S/6R-5-MTHP (>98% Purity) N6->N7 Final Product

Workflow for the isolation and HPLC purification of 5-MTHP isomers.

Step-by-Step Experimental Protocols

Protocol A: Primary Isolation via Isoelectric Precipitation

This protocol isolates crude 5-MTHP from synthetic reaction mixtures.

  • Preparation: Transfer the crude alkaline 5-MTHP mixture (typically sodium salt in NaOH) to a jacketed reactor chilled to 4°C. Maintain a continuous nitrogen sweep over the liquid surface[5].

  • Antioxidant Addition: Add 1% (w/v) sodium ascorbate to the mixture to act as a radical scavenger during the pH transition[3][6].

  • Titration (Self-Validating Step): Under vigorous overhead stirring, slowly titrate the solution using 2 M HCl at a rate of 1 mL/min. Monitor the pH continuously.

    • Validation Check: A distinct white to light-yellowish precipitate must begin to form as the pH drops below 4.5. If no precipitate is observed by pH 3.5, the product concentration is too low; halt the process and perform rotary evaporation to concentrate the batch.

  • Harvesting: Once the pH stabilizes at 3.5–3.8, stir for an additional 30 minutes at 4°C to maximize yield[5].

  • Centrifugation: Centrifuge the suspension at 8,000 × g for 15 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the pellet in ice-cold, degassed purified water to remove residual salts, and centrifuge again.

Protocol B: Semi-Preparative HPLC Purification & Chiral Resolution

This protocol achieves >95% chemical purity and separates the biologically active 6S isomer from the 6R isomer.

  • Sample Re-dissolution: Dissolve the crude 5-MTHP pellet in Mobile Phase A (see Table 1) to a concentration of 10 mg/mL. The high concentration of sodium ascorbate (50 mg/mL) in this buffer is critical to prevent on-column oxidation[3].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (pre-flushed with N2) directly into an amber glass HPLC vial.

  • Chromatographic Execution: Inject the sample onto a semi-preparative HPLC system equipped with a Chiral Protein HSA (Human Serum Albumin) column or a high-resolution C18 column (depending on whether chiral separation or just chemical purification is required)[7][8].

  • Elution: Run the gradient as defined in your method, monitoring UV absorbance at 280 nm[8][9].

  • Fraction Collection & Lyophilization: Collect the peaks corresponding to 5-MTHP. Immediately freeze the fractions in liquid nitrogen and lyophilize under high vacuum in the dark to yield pure 5-MTHP powder[1][3].

Quantitative Data & System Suitability

To ensure reproducibility, the chromatographic method must be validated against known retention times of 5-MTHP and its common precursors/impurities.

Table 1: Mobile Phase Composition for 5-MTHP HPLC Purification [3]

Buffer Component Mobile Phase A Mobile Phase B

| Phosphate Buffer | 10 mM NaH2​PO4​ / Na2​HPO4​ | 10 mM NaH2​PO4​ / Na2​HPO4​ | | pH Level | 7.4 | 7.4 | | Organic Modifier | 0.1% Ethanol | 40% Ethanol | | Antioxidant | 50 mg/mL Na-(+)-L-ascorbate | 50 mg/mL Na-(+)-L-ascorbate |

Table 2: Standardized Retention Times and System Suitability Metrics [9] | Analyte / Impurity | Approx. Retention Time (min) | Resolution Requirement ( Rs​ ) | | :--- | :--- | :--- | | 4-Aminobenzoylglutamic acid | 3.1 | N/A | | Tetrahydrofolic acid (THFA) | 8.5 | N/A | | Folic acid (FA) | 11.4 | N/A | | 5-Methyltetrahydrofolic acid (5-MTHF) | 13.6 | N/A | | 5-Methyltetrahydropteroic acid (5-MTHP) | 15.1 | 5.0 (from 5-MTHF) | | N2-Methylamino-5-MTHF (DiMeTHFA) | 17.6 | N/A | (Note: Retention times are based on a standard 31-minute analytical gradient using a 0.05 M NaH2​PO4​ / Methanol system).

The Self-Validating System Suitability Test (SST)

Before committing the precious crude 5-MTHP to the column, the protocol mandates an analytical SST. The operator must inject a reference standard mixture containing both 5-MTHF and 5-MTHP.

The Self-Validation Logic: The purification cannot proceed unless the chromatographic resolution ( Rs​ ) between 5-MTHF (RT ~13.6 min) and 5-MTHP (RT ~15.1 min) is strictly 5.0[8][9]. If Rs​<5.0 , it indicates that the mobile phase pH has drifted or the column's stationary phase is compromised. The system must be recalibrated before use, thereby preventing the catastrophic loss of high-value crude material.

References

  • Reduced 18F-Folate Conjugates as a New Class of PET Tracers for Folate Receptor Imaging ACS Publications URL:[Link]

  • WO2018172243A1 - Isomerically pure 18f-labelled tetrahydrofolates Google Patents URL
  • Novel Synthetic Strategies Enable the Efficient Development of Folate Conjugates for Cancer Radiotheranostics ACS Publications URL:[Link]

  • CN103214487A - Synthesis of important medical chemical raw material (6S)
  • Calcium L-5-MTHF Assay and Properties Scribd URL:[Link]

  • CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)
  • FINAL ASSESSMENT REPORT APPLICATION A566 L-5-METHYLTETRAHYDROFOLATE Food Standards Australia New Zealand URL:[Link]

  • CALCIUM L-5-METHYLTETRAHYDROFOLATE Food and Agriculture Organization (FAO) URL:[Link]

  • Section B: Specifications of certain food additives (uses other than as flavouring agents) and other substances Food and Agriculture Organization (FAO) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Methyltetrahydropteroic Acid (5-MTHPA) Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic physicochemical behavior of folate derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic physicochemical behavior of folate derivatives. 5-Methyltetrahydropteroic acid (5-MTHPA)—a critical intermediate and known degradation product of levomefolate (5-MTHF)[1]—is notoriously difficult to solubilize in standard aqueous media.

This guide is designed to move beyond basic instructions by explaining the causality behind 5-MTHPA's behavior and providing self-validating protocols to ensure your analytical and biological assays remain robust, reproducible, and scientifically sound.

Part 1: Mechanistic Grounding & Physicochemical Data

To troubleshoot solubility, we must first understand the molecular forces at play. 5-MTHPA lacks the terminal L-glutamate residue present in 5-MTHF. Without this highly polar, water-binding moiety, the molecule's properties are dominated by its rigid, hydrophobic pterin core and a single benzoic acid group. This structure promotes strong intermolecular hydrogen bonding and π−π stacking, resulting in a highly stable crystal lattice that resists hydration at neutral or acidic pH[2].

Table 1: Physicochemical Properties Dictating 5-MTHPA Solubility

ParameterValueMechanistic Impact on Solubility
Molecular Weight 330.34 g/mol [1]Planar pterin core promotes hydrophobic stacking and aggregation.
pKa (Carboxylic Acid) ~4.71[1]Deprotonation at pH > 6 is strictly required to disrupt lattice energy and induce aqueous solubility.
Aqueous Solubility Sparingly Soluble[3]Insoluble in neutral water; requires alkaline shift (NaOH/NH₄OH) for complete dissolution[4].
Oxidative Stability Highly LabileThe reduced tetrahydropterin ring oxidizes rapidly in basic solutions; necessitates antioxidant protection.
Part 2: Solubilization Workflow

The following logic tree illustrates the critical path for solubilizing 5-MTHPA without compromising its structural integrity.

G A Solid 5-MTHPA B Aqueous Buffer (pH < 7) A->B Direct Addition C Alkaline Solubilization (pH 8-11, NaOH/NH4OH) A->C Base Titration D Insoluble Suspension (Aggregated) B->D Hydrogen Bonding E Antioxidant Addition (Ascorbic Acid / DTT) C->E Prevent Oxidation F Stable Analytical Solution E->F Final pH Adjustment

Workflow for achieving stable aqueous solubility of 5-MTHPA.

Part 3: Troubleshooting FAQs

Q1: Why does 5-MTHPA form a cloudy suspension when I add it directly to my pH 7.4 assay buffer? A1: This is a classic lattice energy issue. Even though the buffer is above the pKa of the carboxylic acid (~4.71), the localized pH at the surface of the solid 5-MTHPA particles remains too low to overcome the intermolecular hydrogen bonding of the pterin rings. Causality: You must first create a highly alkaline microenvironment to fully deprotonate the molecule, forcing electrostatic repulsion between the molecules, before diluting it into your final buffer.

Q2: I successfully dissolved 5-MTHPA using 0.1 M NaOH, but my HPLC chromatogram shows multiple unknown peaks. What went wrong? A2: You have solved the solubility problem but triggered a stability crisis. Tetrahydropteridines are exquisitely sensitive to oxidation, and this degradation accelerates exponentially in alkaline environments. The "unknown peaks" are likely oxidized pteroic acid derivatives[5]. Solution: You must implement a self-validating system by dissolving the compound in a base that already contains a sacrificial antioxidant (e.g., ascorbic acid or DTT) and immediately purging the headspace with nitrogen.

Q3: Can I bypass the pH adjustment by using organic co-solvents like DMSO? A3: Yes, 5-MTHPA is slightly soluble in DMSO[5]. However, I advise caution. If your downstream application is a biological assay (e.g., microbial growth factors for Enterococci[5]), DMSO can introduce cellular toxicity. If you must use DMSO, prepare a highly concentrated stock (≥10 mg/mL) and spike it into a rapidly stirring aqueous buffer to keep the final DMSO concentration below 1% (v/v).

Part 4: Field-Proven Methodologies

To ensure absolute reliability, I have structured these protocols as self-validating systems . Each critical step contains a verifiable checkpoint.

Protocol 1: Preparation of an Oxidation-Protected Analytical Standard (1 mg/mL)

Use this protocol for HPLC calibration, mass spectrometry, or enzymatic assays.

  • Prepare the Diluent: Dissolve 0.1% (w/v) L-ascorbic acid in high-purity water. Adjust the pH to 8.5 using 0.1 M NaOH. Degas the solution via sonication under a vacuum for 10 minutes.

  • Initial Solubilization: Accurately weigh 10 mg of 5-MTHPA into a light-protected (amber) 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH directly to the powder.

  • Validation Checkpoint 1 (Visual): Swirl gently for 60 seconds. The solution must transition from an opaque suspension to a clear, pale-yellow liquid. If particulates remain, add 1 drop of concentrated ammonium hydroxide ( NH4​OH )[4].

  • Dilution: Immediately bring the flask to volume (10 mL) using the degassed antioxidant diluent from Step 1.

  • Validation Checkpoint 2 (System Suitability): Inject 10 µL of this solution into your HPLC system immediately. According to FAO analytical standards for folate impurities, the resolution between the 5-MTHPA peak and the main 5-MTHF peak must be at least 5.0 to confirm column suitability and absence of co-eluting oxidation products[3].

Protocol 2: Recrystallization and Purification of Crude 5-MTHPA

Over time, solid 5-MTHPA can degrade or aggregate. This protocol recovers high-purity material by exploiting its pH-dependent solubility curve[6].

  • Alkaline Dissolution: Suspend 1.0 g of crude 5-MTHPA in 400 mL of degassed water. Slowly add 4 N NaOH dropwise under continuous magnetic stirring until the pH reaches ~11.0 to 13.0[6].

  • Filtration: Filter the alkaline solution through a 32 cm filtering funnel (or a 0.45 µm PTFE membrane for smaller scales) to remove irreversible aggregates and insoluble impurities. Note: Filtration may proceed slowly; maintain a nitrogen blanket if possible[6].

  • Acidic Precipitation: Transfer the clear filtrate to an ice bath. Slowly add dilute HCl (2 N) dropwise until the pH reaches exactly 4.5.

  • Validation Checkpoint 3 (Visual): At pH 4.5, the purified 5-MTHPA will rapidly precipitate out of solution as an off-white/pale-yellow solid, confirming successful isoelectric focusing.

  • Recovery: Filter the precipitate, wash the filter cake with 3 x 50 mL of ice-cold water to remove residual salts, and dry thoroughly in a vacuum desiccator over NaOH pellets for 24 hours[6].

Sources

Optimization

stabilizing 5-methyltetrahydropteroic acid in physiological buffer solutions

Welcome to the Technical Support Center for reduced folate and pteroate handling. 5-Methyltetrahydropteroic acid (5-MTHPA) is a highly reactive reduced pteroate, frequently encountered as an active structural analog, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reduced folate and pteroate handling. 5-Methyltetrahydropteroic acid (5-MTHPA) is a highly reactive reduced pteroate, frequently encountered as an active structural analog, an intermediate in folate synthesis, or a degradation impurity of 5-methyltetrahydrofolate (5-MTHF).

Because the tetrahydropterin ring is exceptionally electron-rich, 5-MTHPA is notoriously unstable in standard physiological buffers. This guide is designed to provide researchers with field-proven, mechanistically grounded solutions to prevent oxidative degradation and ensure assay integrity.

PART 1: Core Troubleshooting & FAQs

Q1: Why does my 5-MTHPA standard degrade so rapidly in standard PBS (pH 7.4) at room temperature? A1: The degradation of 5-MTHPA is driven by autoxidation. At physiological pH (7.4), the tetrahydropterin ring is partially deprotonated, making it highly susceptible to electron abstraction by dissolved molecular oxygen[1]. This reaction forms a transient trihydropteridine radical, which rapidly oxidizes into a quinonoid dihydropterin intermediate[2]. If not immediately reduced back to the tetrahydro-state, this quinonoid intermediate undergoes irreversible rearrangement and cleavage into biologically inactive, and potentially toxic, pyrazino-s-triazine derivatives (such as JK1303) and p-aminobenzoate species[3].

Q2: Which antioxidants provide the most robust stabilization in physiological buffers without altering my downstream cellular assays? A2: The most effective stabilization strategy utilizes a dual-action approach: an oxygen scavenger combined with a reducing agent.

  • L-Ascorbic Acid (Vitamin C): Acts as the primary line of defense. It not only scavenges dissolved O₂ but directly donates electrons to rescue the quinonoid dihydropterin intermediate back to the stable 5-MTHPA state[4].

  • Thiols (DTT or 2-Mercaptoethanol): Provide a constant reducing environment. However, thiols can interfere with certain protein assays or cell cultures.

  • Naringenin: A recently validated alternative. If your downstream assay is sensitive to thiols or high ascorbate levels, the natural flavonoid naringenin (at ~1 mM) has been shown to stabilize the 5-methyltetrahydropterin ring for up to 24 hours at room temperature by acting as a targeted radical quencher[5].

Q3: How do freeze-thaw cycles impact 5-MTHPA stability, and how can I mitigate this? A3: Slow freezing and repeated freeze-thaw cycles are catastrophic for reduced pteroates. As water crystallizes into ice, dissolved oxygen and solutes are excluded from the ice lattice and concentrated in the remaining unfrozen micro-pockets of liquid. This localized spike in O₂ concentration and pH shift drastically accelerates autoxidation[6]. To mitigate this, you must bypass the slow phase transition by snap-freezing aliquots in liquid nitrogen and storing them at -80°C.

PART 2: Mechanistic Pathways & Workflows

To effectively stabilize 5-MTHPA, one must understand the exact point of intervention. The diagram below illustrates the autoxidation cascade and where specific antioxidants break the degradation chain.

OxidationPathway MTHPA 5-MTHPA (Tetrahydropterin) Radical Trihydropterin Radical MTHPA->Radical O2 (Autoxidation) Quinonoid Quinonoid Dihydropterin Radical->Quinonoid -e-, -H+ Quinonoid->MTHPA Ascorbic Acid / DTT (Reduction Rescue) Degraded Irreversible Degradation (e.g., JK1303) Quinonoid->Degraded H2O / Rearrangement

Mechanistic pathway of 5-MTHPA oxidative degradation and targeted antioxidant rescue.

PART 3: Quantitative Data Presentation

The table below summarizes the comparative efficacy of various antioxidant systems on the half-life of 5-methyltetrahydropterin structures in physiological buffer (pH 7.4) at 25°C.

Antioxidant SystemConcentrationEstimated Half-LifeMechanism of Action
None (Control) N/A< 2 hoursN/A (Rapid autoxidation)
L-Ascorbic Acid 10 mM (~0.2%)~24 hoursO₂ scavenger; reduces quinonoid intermediate[1]
Dithiothreitol (DTT) 10 mM~18 hoursThiol donor; maintains reducing environment
Ascorbate + DTT 10 mM + 10 mM> 48 hoursSynergistic radical quenching and O₂ depletion
Naringenin 1 mM~24 hoursFlavonoid stabilizer; non-thiol alternative[5]

PART 4: Experimental Protocol

Preparation of Ultra-Stable 5-MTHPA Physiological Buffer (pH 7.4)

This protocol is a self-validating system. By purging oxygen before the introduction of the analyte and utilizing a dual-antioxidant shield, you prevent the formation of the initial trihydropterin radical.

Materials Required:

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • L-Ascorbic Acid (Sodium salt)

  • Dithiothreitol (DTT)

  • Argon gas (preferred over N₂ due to its higher density)

  • Liquid Nitrogen

Step-by-Step Methodology:

  • Buffer Degassing: Transfer 50 mL of PBS (pH 7.4) into a sterile conical tube. Submerge a sparging stone or needle and bubble pure Argon gas through the buffer for a minimum of 30 minutes. Causality: Removing dissolved O₂ removes the primary electron acceptor responsible for autoxidation.

  • Antioxidant Priming: While maintaining a gentle Argon blanket over the liquid surface, add Sodium Ascorbate to a final concentration of 10 mM, and DTT to 10 mM. Mix gently without introducing bubbles. Causality: The buffer must be chemically reducing before the 5-MTHPA makes contact with the solvent.

  • Analyte Reconstitution: Weigh your 5-MTHPA standard in a glove box or under an inert stream. Transfer the powder into the primed buffer. Vortex gently until completely dissolved.

  • Validation Step (Self-Validating Check): Take a 10 µL aliquot and measure the UV-Vis absorbance. Pure 5-MTHPA should exhibit a clean peak near 290 nm. The appearance of a secondary peak at ~245 nm indicates that irreversible pyrazino-s-triazine degradation has occurred.

  • Aliquoting & Snap-Freezing: Divide the solution into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes (to prevent photo-degradation). Immediately plunge the tubes into liquid nitrogen to snap-freeze, then transfer to -80°C for long-term storage.

Workflow Step1 1. Buffer Preparation (PBS pH 7.4) Step2 2. Deoxygenation (Argon Purge for 30 min) Step1->Step2 Step3 3. Antioxidant Priming (10mM Ascorbate + 10mM DTT) Step2->Step3 Step4 4. 5-MTHPA Reconstitution (Under Inert Argon Blanket) Step3->Step4 Step5 5. Aliquot & Snap Freeze (Liquid N2, Store at -80°C) Step4->Step5

Step-by-step self-validating workflow for formulating ultra-stable 5-MTHPA solutions.

PART 5: References

  • Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices. National Institutes of Health (PubMed). Available at:[Link][1]

  • Stability of folates and ascorbic acid during combined high pressure thermal treatments. KU Leuven. Available at: [Link][4]

  • Naringenin as a Novel Stabilizer for Improving the Stability of 5-Methyltetrahydrofolate. ACS Food Science & Technology. Available at:[Link][5]

  • Mechanism and Related Kinetics of 5-Methyltetrahydrofolic Acid Degradation during Combined High Hydrostatic Pressure−Thermal Treatments. Journal of Agricultural and Food Chemistry. Available at:[Link][2]

  • CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof. Google Patents. Available at:[3]

  • Evaluation of impact of different antioxidants on stability of dietary folates during food sample preparation and storage of extracts prior to analysis. ResearchGate. Available at:[Link][6]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 5-Methyltetrahydropteroic Acid Mass Spectrometry

Welcome to the technical support center for the quantitative analysis of 5-methyltetrahydropteroic acid (5-MTHPA) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the quantitative analysis of 5-methyltetrahydropteroic acid (5-MTHPA) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in complex biological samples. As an intermediate in folate metabolism, accurate quantification of 5-MTHPA is critical, yet often hindered by interferences from the sample matrix.

This resource provides in-depth troubleshooting guides, validated experimental protocols, and foundational knowledge to help you identify, understand, and mitigate matrix effects, ensuring the accuracy and reproducibility of your results. While direct literature on 5-MTHPA is limited, the principles and techniques described here are derived from extensive experience with structurally similar folates and are directly applicable.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding matrix effects in LC-MS/MS analysis.

Q1: What, precisely, is a "matrix effect"?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In electrospray ionization (ESI), which is commonly used for folate analysis, these interferences can compete with the analyte for charge or alter the physical properties of the spray droplets, leading to either a suppressed or, less commonly, an enhanced signal.[3][4] This phenomenon directly impacts the accuracy, precision, and sensitivity of quantitative methods.[2]

Q2: What are the primary causes of matrix effects in biological samples like plasma or urine?

A: The main culprits are endogenous components present at high concentrations.[5] For plasma and serum, phospholipids from cell membranes are a notorious source of ion suppression.[5][6] Other significant interferences include salts, proteins, sugars, and metabolites that can co-extract and co-elute with the target analyte.[3][7]

Q3: How can I determine if my 5-MTHPA assay is being affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Comparison: This is a quantitative approach. You compare the peak area of 5-MTHPA in a "post-extraction spike" sample (blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solvent solution at the same concentration.[3][8][9] A significant difference in response indicates a matrix effect. The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[3]

  • Post-Column Infusion: This is a qualitative method to visualize where matrix effects occur during your chromatographic run.[1][9] A solution of 5-MTHPA is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement, respectively.[1][9]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard for correction?

A: A SIL-IS, such as Deuterated ([²H₄]) or Carbon-13 ([¹³C₅]) labeled 5-MTHPA, is the ideal internal standard because it is chemically and physically almost identical to the analyte.[10][11] This ensures it co-elutes perfectly and experiences the same degree of ion suppression or enhancement.[10] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[8][10]

Troubleshooting Guides

Use this section to diagnose and resolve specific issues you may be encountering in your assay.

Symptom / Observation Probable Cause(s) Recommended Action(s) & Explanation
Poor Signal Reproducibility / High %CV between replicates Variable Matrix Effects: The most common cause. Inconsistent levels of interfering compounds (like phospholipids) across different sample preparations are suppressing the analyte signal to varying degrees.[2][3]1. Improve Sample Cleanup: The current sample preparation is not removing enough matrix. Implement a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). See Protocols Section for detailed methods.[5][12] 2. Incorporate a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the most effective way to compensate for this variability.[8][13][14]
Low Analyte Signal / Poor Sensitivity Significant Ion Suppression: High concentrations of co-eluting matrix components are competing with 5-MTHPA for ionization, drastically reducing its signal intensity.[2][12]1. Optimize Chromatography: Modify the LC gradient to better separate 5-MTHPA from the "suppression zones." A post-column infusion experiment can identify these zones.[8][9] Increasing the organic content of the mobile phase can sometimes help elute interfering phospholipids later.[15] 2. Enhance Sample Preparation: Use a sample preparation technique specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates or a targeted SPE protocol).[6]
Inconsistent Internal Standard (IS) Response 1. Differential Matrix Effects: If using a structural analog IS instead of a SIL-IS, it may not be co-eluting perfectly with 5-MTHPA. A slight shift in retention time can expose it to a different set of interfering compounds, causing its signal to be suppressed differently than the analyte.[10] 2. IS Addition Error: Inconsistent pipetting of the IS solution.1. Switch to a SIL-IS: This is the most robust solution. The near-perfect co-elution ensures both analyte and IS are affected equally.[11][14] 2. Verify Co-elution: Overlay the chromatograms of the analyte and the IS. If they are not perfectly aligned, adjust the chromatography. 3. Review IS Addition Procedure: Ensure the IS is added accurately and consistently at the very beginning of the sample preparation process.
Calibration Curve Fails Linearity (e.g., quadratic fit needed) Concentration-Dependent Matrix Effect: The degree of ion suppression is not constant across the concentration range. At higher analyte concentrations, the ion source may become saturated, or the ratio of analyte to interfering species changes, altering the ionization dynamics.1. Dilute the Samples: Reducing the overall concentration of both the analyte and the matrix components can often restore linearity by moving the analysis into a range where the detector response is more predictable.[16] 2. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that the standards experience the same matrix effect as the unknowns, improving accuracy.[8][16]

Visualizing the Workflow and Troubleshooting Logic

To better understand the process, the following diagrams illustrate the analytical workflow and a decision tree for troubleshooting matrix effects.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add SIL-Internal Standard Sample->Add_IS Minimize Matrix Effect Extraction Extraction / Cleanup (SPE, LLE, PPT) Add_IS->Extraction Minimize Matrix Effect Evap Evaporation & Reconstitution Extraction->Evap Minimize Matrix Effect Injection LC Injection Evap->Injection Minimize Matrix Effect Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization (Matrix Effects Occur Here) Separation->Ionization Detection MS/MS Detection Ionization->Detection Ratio Calculate Analyte/IS Ratio Ionization->Ratio Interference Integration Peak Integration Detection->Integration Compensate for Matrix Effect Integration->Ratio Compensate for Matrix Effect Quant Quantification via Calibration Curve Ratio->Quant Compensate for Matrix Effect

Caption: Workflow for 5-MTHPA analysis, highlighting where to minimize and compensate for matrix effects.

Start Start: Inconsistent or Inaccurate Results Check_IS Using a Stable Isotope Labeled IS (SIL-IS)? Start->Check_IS Implement_IS Action: Implement a SIL-IS. This is the most effective way to compensate. Check_IS->Implement_IS No Assess_ME Action: Quantify Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes End_Good Problem Likely Resolved. Validate Method. Implement_IS->End_Good ME_Present Is Matrix Effect >15-20%? Assess_ME->ME_Present Improve_Cleanup Action: Improve Sample Cleanup. Implement SPE or LLE. ME_Present->Improve_Cleanup Yes ME_Present->End_Good No Optimize_LC Action: Optimize Chromatography to separate analyte from suppression zones. Improve_Cleanup->Optimize_LC Optimize_LC->End_Good

Caption: Decision tree for troubleshooting matrix effect-related issues in your assay.

In-Depth Experimental Protocols

The following protocols are robust starting points for minimizing matrix effects. Optimization may be required for your specific matrix and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum

This method is highly effective at removing proteins and a significant portion of phospholipids, providing a much cleaner extract than simple protein precipitation.[7] Polymeric reversed-phase SPE cartridges are often a good choice for this application.[17]

Materials:

  • SPE Cartridge: e.g., Waters Oasis HLB, Agilent Bond Elut Plexa[17]

  • 2% Phosphoric Acid in Water

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • 5% Ammonium Hydroxide in 60:40 ACN:MeOH

  • SPE Vacuum Manifold

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma/serum, add 10 µL of SIL-IS working solution. Add 300 µL of 2% phosphoric acid, vortex to mix. This step precipitates proteins and adjusts the pH to retain 5-MTHPA on the sorbent.[17]

  • Condition Cartridge: Pass 1 mL of MeOH through the SPE cartridge.

  • Equilibrate Cartridge: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load Sample: Load the pre-treated sample onto the cartridge. Apply slow, steady vacuum or positive pressure.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% MeOH in water. This removes salts and very polar matrix components.

  • Wash Step 2 (Phospholipid Removal): Wash the cartridge with 1 mL of 40% ACN in water. This step is crucial for removing a large portion of phospholipids and other lipids.

  • Elute Analyte: Elute 5-MTHPA and the SIL-IS with 1 mL of 5% ammonium hydroxide in 60:40 ACN:MeOH. The basic pH ensures the acidic folate is deprotonated and released from the sorbent.

  • Dry Down & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. For a polar analyte like 5-MTHPA, this method can be adapted to remove non-polar interferences like lipids.[5][18]

Materials:

  • Methyl-tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)[5][19]

  • 5M Perchloric Acid

  • 1M Sodium Hydroxide

  • Microcentrifuge tubes

Methodology:

  • Sample Preparation: To 100 µL of plasma/serum, add 10 µL of SIL-IS working solution.

  • Protein Precipitation & Acidification: Add 20 µL of 5M perchloric acid to precipitate proteins and acidify the sample. Vortex and centrifuge at >10,000 x g for 5 minutes. Transfer the supernatant to a clean tube.

  • Extraction: Add 600 µL of MTBE to the supernatant. Vortex vigorously for 2 minutes. The highly non-polar MTBE will extract lipids and other hydrophobic interferences, while the polar, charged 5-MTHPA remains in the aqueous layer.[5]

  • Phase Separation: Centrifuge at >10,000 x g for 5 minutes to achieve clear phase separation.

  • Isolate Aqueous Layer: Carefully aspirate and discard the upper organic layer (MTBE).

  • Neutralization & Injection (Optional): The resulting acidic aqueous layer can sometimes be directly injected if the pH is compatible with your LC system. Alternatively, you can neutralize it with a small, precise volume of 1M NaOH before injection.

Comparison of Sample Preparation Techniques
Technique Pros Cons Best For...
Protein Precipitation (PPT) Fast, simple, inexpensive.[5]"Dirty" extracts; high risk of significant matrix effects, especially from phospholipids.[20]High-throughput screening where some compromise in data quality is acceptable.
Liquid-Liquid Extraction (LLE) Excellent removal of lipids and non-polar interferences.[5] Relatively inexpensive.Can have lower recovery for very polar analytes; may require solvent evaporation steps.[21]Methods where phospholipid-based ion suppression is the primary problem.
Solid-Phase Extraction (SPE) Provides the cleanest extracts by removing multiple classes of interferences. High analyte recovery and concentration factor.More time-consuming and expensive than PPT or LLE; requires method development.[7]Regulated bioanalysis and methods requiring the highest sensitivity and accuracy.

References

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromatography Today. [Link]

  • Kopp, M., Morisset, R., Koehler, P., & Rychlik, M. (2016). Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies. PLOS ONE. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • De Nul, R., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Wang, S., et al. (2017). Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. [Link]

  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? (2025, September 19). Patsnap Eureka. [Link]

  • Ringling, C., & Rychlik, M. (2017). Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries. PMC. [Link]

  • Pawlosky, R. J., et al. (2001). A Quantitative Stable-Isotope LC−MS Method for the Determination of Folic Acid in Fortified Foods. ACS Publications. [Link]

  • Na-Rungsri, W., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]

  • Zhang, G., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Analysis of seven folates in food by LC–MS/MS to improve accuracy of total folate data. ResearchGate. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]

  • Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. (2025, October 20). ResearchGate. [Link]

  • Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Vahteristo, L., et al. (1996). Solid-phase extraction for HPLC analysis of dietary folates. Journal of Chromatography A. [Link]

  • Stokes, P., & Webb, K. (2003). Specific and sensitive quantification of folate vitamers in foods by stable isotope dilution assays using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Mathew, M. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. ACS Publications. [Link]

  • A parallel processing solid phase extraction protocol for the determination of whole blood folate. PubMed. [Link]

  • Ion Suppression and ESI. University of Waterloo. [Link]

  • Solid-phase extraction for HPLC analysis of dietary folates. (2015, September 7). ResearchGate. [Link]

  • Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. (2022, December 8). PMC. [Link]

  • Solid-Phase Extraction and High Performance Liquid Chromatographic Determination of Folic Acid in Fortified Foodstuffs. (2021, December 29). Austin Publishing Group. [Link]

  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. PubMed. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. [Link]

  • FOLATE DETERMINATION IN CASHEW APPLE JUICE: METHOD DEVELOPMENT AND VALIDATION. Redalyc. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. [Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. (2013, May 29). IntechOpen. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023, March 13). PMC. [Link]

  • [Reader Insight] Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 5-Methyltetrahydropteroic Acid (5-CH3-H4Pte) as a Competitive Inhibitor: A Technical Comparison Guide

As a Senior Application Scientist navigating the complexities of antifolate drug development, I frequently encounter researchers struggling with the off-target toxicities of classical antifolates. While traditional agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of antifolate drug development, I frequently encounter researchers struggling with the off-target toxicities of classical antifolates. While traditional agents like Methotrexate (MTX) have served as the gold standard for decades, their lack of specificity often leads to severe systemic adverse events[1].

To address this, metabolic targeting has shifted toward downstream enzymes in the folate cycle. Enter 5-methyltetrahydropteroic acid (5-CH3-H4Pte) —a structural analog of the endogenous substrate (6S)-5-methyltetrahydrofolate (5-MTHF). Originally identified and monitored primarily as a degradation impurity in folinic acid and 5-MTHF preparations[2][3], recent kinetic validations have repositioned 5-CH3-H4Pte as a highly specific, dead-end competitive inhibitor of methionine synthase (MS) and folylpolyglutamate synthetase (FPGS)[4][5].

This guide objectively compares the kinetic performance of 5-CH3-H4Pte against traditional alternatives and provides self-validating experimental protocols to integrate this compound into your drug discovery workflows.

Mechanistic Rationale: Why 5-CH3-H4Pte?

The catalytic efficacy of folate-dependent enzymes relies heavily on the polyglutamylation of the folate substrate. The addition of a polyglutamate tail anchors the folate within the cell and drastically lowers the Michaelis constant ( Km​ ) for enzymes like Methionine Synthase (MS)[6].

5-CH3-H4Pte possesses the identical pre-methylated pteridine ring and p-aminobenzoic acid (PABA) moiety as 5-MTHF, allowing it to perfectly dock into the active site of MS. However, it completely lacks the terminal L-glutamate residue .

  • The Result: It binds to the active site with high affinity but cannot be polyglutamylated by FPGS[4]. Without the glutamate tail, the catalytic turnover rate in the MS active site stalls, competitively blocking endogenous 5-MTHF from binding and halting the conversion of homocysteine to methionine[5].

FolateInhibition 5 5 MTHF 5-MTHF (Endogenous Substrate) MS Methionine Synthase (Enzyme Complex) MTHF->MS Native Binding MeTHPA 5-CH3-H4Pte (Competitive Inhibitor) MeTHPA->MS Active Site Blockade (No Polyglutamylation) Methionine Methionine (Downstream Product) MS->Methionine Catalysis

Mechanism of 5-CH3-H4Pte competitive inhibition on Methionine Synthase.

Comparative Performance Data

When benchmarking 5-CH3-H4Pte against classical antifolates, the primary differentiator is its targeted metabolic block. MTX broadly inhibits Dihydrofolate Reductase (DHFR), causing upstream depletion of all reduced folates[7]. Conversely, 5-CH3-H4Pte specifically starves the methylation cycle without indiscriminately collapsing purine/pyrimidine synthesis.

InhibitorPrimary Target EnzymeBinding Affinity ( Ki​ )Polyglutamylation PotentialCellular Toxicity Profile
5-CH3-H4Pte Methionine Synthase (MS)~12 µMNone (Lacks Glutamate)Low (Targeted metabolic block)
Methotrexate (MTX) Dihydrofolate Reductase (DHFR)~0.1 nMHigh (Forms MTX-PGs)High (Systemic cytotoxicity)
DDATHF (Lometrexol) GAR Transformylase (GARFTase)~60 nMHighModerate to High

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to help you troubleshoot and interpret your kinetic data accurately.

Protocol A: In Vitro Methionine Synthase Competitive Inhibition Assay

This assay utilizes a spectrophotometric readout to determine the competitive nature of 5-CH3-H4Pte against 5-MTHF.

Step 1: Enzyme Pre-activation

  • Action: Pre-incubate recombinant human MS (50 nM) in 100 mM potassium phosphate buffer (pH 7.2) containing 50 mM DTT and 50 µM aquacobalamin for 15 minutes at 37°C.

  • Causality: Methionine synthase utilizes a cobalamin cofactor that must be maintained in the highly reactive Co(I) oxidation state. DTT and aquacobalamin prevent oxidative degradation, ensuring the baseline catalytic velocity ( Vmax​ ) is accurately established before the inhibitor is introduced.

Step 2: Inhibitor Titration

  • Action: Prepare a concentration gradient of 5-CH3-H4Pte (0.1 µM to 100 µM). Add to the reaction mixture alongside varying concentrations of the endogenous substrate, 5-MTHF (5 µM to 50 µM).

  • Causality: Titrating the inhibitor against varying substrate concentrations allows for the generation of a Lineweaver-Burk plot. If 5-CH3-H4Pte is a true competitive inhibitor, the lines will intersect on the y-axis (sharing the same Vmax​ but exhibiting an increased apparent Km​ ). This intersection acts as an internal validation of the competitive binding mechanism.

Step 3: Reaction Initiation & Readout

  • Action: Initiate the reaction by adding 100 µM homocysteine. Monitor the formation of tetrahydrofolate (THF) via a coupled spectrophotometric assay at 340 nm.

  • Causality: As MS demethylates 5-MTHF, THF is produced. By continuously monitoring absorbance at 340 nm, you capture the initial linear rate of the reaction ( V0​ ), which is critical for accurate Michaelis-Menten kinetic modeling.

Protocol B: LC-MS/MS Polyglutamylation Exclusion Assay

To validate that 5-CH3-H4Pte acts as a "dead-end" inhibitor, we must prove it resists polyglutamylation by FPGS.

Step 1: FPGS Incubation

  • Action: Incubate 50 µM 5-CH3-H4Pte with purified FPGS, 5 mM ATP, and 5 mM L-glutamate in a Tris-HCl buffer (pH 7.5) for 2 hours at 37°C.

  • Causality: ATP and L-glutamate provide the necessary energy and substrates for FPGS. If the inhibitor is viable, the enzyme will fail to conjugate the glutamate due to the missing structural recognition domain on the pteroic acid tail.

Step 2: LC-MS/MS Quantification

  • Action: Quench the reaction with cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS in positive ion mode.

  • Causality: Polyglutamylation adds exactly ~129 Da per glutamate residue. By monitoring the parent mass ( m/z 331 for 5-CH3-H4Pte), the complete absence of +129 Da mass shifts ( m/z 460, 589, etc.) confirms the lack of substrate turnover, validating its stability as a dead-end inhibitor.

Workflow Step1 Enzyme Isolation & Pre-activation Step2 Inhibitor Titration (0.1 - 100 µM) Step1->Step2 Step3 Spectrophotometric Assay (340 nm) Step2->Step3 Step4 Michaelis-Menten Kinetics Analysis Step3->Step4

Step-by-step workflow for validating competitive inhibition kinetics.

Conclusion

For drug development professionals seeking to bypass the systemic toxicities of DHFR-targeted antifolates, 5-methyltetrahydropteroic acid offers a highly specific alternative. By exploiting the structural requirement of polyglutamylation in the folate cycle, 5-CH3-H4Pte acts as a potent, dead-end competitive inhibitor of Methionine Synthase. Utilizing the self-validating kinetic and LC-MS/MS protocols outlined above will ensure robust, reproducible integration of this compound into your targeted metabolic screening panels.

References
  • 6(S)-5-Methyltetrahydrofolic Acid, Glucosamine Salt (Application A566) Source: Food Standards Australia New Zealand (FSANZ) / Regulations.gov URL:[Link]

  • Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • 5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • On the Mechanism of Action of Folate- and Biopterin-Requiring Enzymes Source: Annual Reviews URL:[Link]

Sources

Comparative

Structural and Analytical Comparison Guide: 5-Methyltetrahydropteroic Acid vs. Levomefolic Acid

Executive Summary In the development of folate-based therapeutics and nutritional supplements, distinguishing between the bioactive active pharmaceutical ingredient (API) and its degradation products is paramount for ens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of folate-based therapeutics and nutritional supplements, distinguishing between the bioactive active pharmaceutical ingredient (API) and its degradation products is paramount for ensuring both safety and clinical efficacy. Levomefolic acid (5-MTHF) is the primary, biologically active form of folate responsible for cellular methylation and DNA synthesis[1]. In contrast, 5-methyltetrahydropteroic acid (5-MTHPA) is a critical structural impurity and degradation product[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the structural and physicochemical properties of these two molecules. Furthermore, this guide provides self-validating analytical workflows (UHPLC-MS/MS and NMR) to accurately differentiate them in complex matrices, grounded in the causality of their molecular differences.

Structural & Physicochemical Profiling

The fundamental structural divergence between 5-MTHF and 5-MTHPA lies in the presence of the L-glutamic acid moiety. While 5-MTHF consists of a pteridine ring, a p-aminobenzoic acid (PABA) linker, and a terminal glutamate tail, 5-MTHPA lacks this terminal glutamate[3],[4]. This mass difference of exactly 129.12 Da dictates their distinct chromatographic behaviors and biological inertness.

Table 1: Comparative Physicochemical Data
ParameterLevomefolic Acid (5-MTHF)5-Methyltetrahydropteroic Acid (5-MTHPA)
Chemical Formula C₂₀H₂₅N₇O₆C₁₅H₁₈N₆O₃
Molecular Weight 459.46 g/mol 330.34 g/mol
Structural Moieties Pteridine ring, PABA, L-Glutamic acidPteridine ring, PABA
Biological Role Primary active methyl donor[1]Inactive degradation impurity[2]
Chromatographic Retention (C18) Elutes earlier (highly polar due to di-carboxylic tail)Elutes later (less polar, single carboxylic group)
Primary MS/MS Fragment m/z 311[M+H - Glutamate]⁺m/z 184 [Pteridine core]⁺
PubChem CID [4][3]

Mechanistic Relationship & Degradation Pathway

Understanding the origin of 5-MTHPA is essential for formulation stability. 5-MTHPA is typically generated via the hydrolytic cleavage of the amide bond connecting the PABA moiety to the glutamic acid tail in 5-MTHF[2]. Because 5-MTHPA lacks the glutamate tail, it cannot undergo polyglutamylation inside the cell—a critical step required for cellular retention and enzymatic affinity.

Pathway MTHF Levomefolic Acid (5-MTHF) Bioactive Folate Hydrolysis Amide Bond Cleavage (Hydrolytic Degradation) MTHF->Hydrolysis Chemical/Thermal Stress MTHPA 5-MTHPA (Target Impurity) Hydrolysis->MTHPA Retained Pteroic Core Glutamate L-Glutamic Acid (Cleaved Moiety) Hydrolysis->Glutamate Lost Glutamate Tail

Fig 1. Degradation of 5-MTHF into 5-MTHPA via amide bond cleavage.

Analytical Differentiation Workflows

Because 5-MTHF and 5-MTHPA share the identical 5-methyltetrahydropteroic chromophore, their UV-Vis absorption spectra are nearly indistinguishable. Therefore, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the gold standards for their differentiation.

UHPLC-ESI-MS/MS Protocol

This protocol leverages the polarity difference and exact mass variance between the two molecules to provide a self-validating quantitative assay[5].

Causality Check: 5-MTHF possesses two carboxylic acid groups (on the glutamate tail), making it highly polar. 5-MTHPA only has one. On a reverse-phase C18 column, the less polar 5-MTHPA will exhibit stronger hydrophobic interactions with the stationary phase, eluting after 5-MTHF.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a calibration mix of 5-MTHF and 5-MTHPA. Validation metric: Ensure chromatographic resolution ( Rs​ ) > 1.5 and peak tailing factor < 1.5 to confirm column integrity before running samples[6].

  • Sample Preparation: For plasma or complex matrices, add ice-cold acetonitrile to the sample in a 1:3 ratio. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes. Causality: This step precipitates matrix proteins that would otherwise cause severe ion suppression in the ESI source and clog the UHPLC column[5].

  • Chromatographic Separation: Inject the supernatant onto a sub-2-µm C18 UHPLC column (e.g., 50 × 3.00 mm). Use an isocratic mobile phase of 1 mM ammonium acetate, acetic acid, and acetonitrile (9.9:0.1:90, v/v/v)[5].

  • ESI-MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • For 5-MTHF: Monitor the Collision-Induced Dissociation (CID) transition of m/z 460 [M+H]⁺ → 311 (loss of the 129 Da glutamate residue)[5].

    • For 5-MTHPA: Monitor the transition of m/z 331 [M+H]⁺ → 184.

Workflow Prep Sample Prep (Protein PPT) HPLC UHPLC Separation (C18 Column) Prep->HPLC Supernatant MS ESI-MS/MS (CID Fragmentation) HPLC->MS Eluent Data Data Analysis (Mass Shift) MS->Data Spectra

Fig 2. UHPLC-MS/MS workflow for differentiating 5-MTHF and 5-MTHPA.

¹H-NMR Structural Validation Protocol

NMR provides absolute structural confirmation by mapping the proton spin systems.

Causality Check: Folate derivatives are notoriously insoluble in neutral water. Adjusting the pH to >7.0 deprotonates the carboxylic acids, forming soluble sodium salts and preventing signal broadening caused by molecular aggregation[7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the API powder in 600 µL of D₂O. Add micro-aliquots of NaOD to adjust the pH to approximately 7.5. Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference[7].

  • Acquisition: Acquire a 1D ¹H-NMR spectrum at 600 MHz and 298 K. Follow up with a 2D COSY experiment to self-validate the spin system assignments[7].

  • Data Interpretation:

    • 5-MTHF Confirmation: Look for the distinct aliphatic multiplets between 2.0 ppm and 2.4 ppm, which correspond to the β and γ protons of the glutamic acid tail.

    • 5-MTHPA Confirmation: The complete absence of these aliphatic signals, combined with the preservation of the aromatic PABA protons (around 6.6 ppm and 7.6 ppm), definitively confirms the truncated 5-MTHPA structure.

Implications for Pharmaceutical Development

The structural distinction between these two molecules is not merely academic; it has profound regulatory and toxicological implications.

During the manufacturing of [6], 5-MTHPA is heavily monitored as a critical quality attribute (CQA). According to patent literature and regulatory frameworks, the oxidation of 5-MTHPA can yield highly nephrotoxic byproducts[8]. Consequently, pharmaceutical formulations must strictly control 5-MTHPA levels, often mandating that this impurity be undetectable or maintained strictly below 0.1%[8]. By utilizing the robust UHPLC-MS/MS and NMR protocols outlined above, analytical scientists can ensure the purity, safety, and efficacy of next-generation folate therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135398561, L-Methylfolate." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136666734, 5-Methyltetrahydropteroic acid." PubChem. Available at:[Link]

  • Wikipedia Contributors. "Levomefolic acid." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Food and Agriculture Organization (FAO). "Calcium L-5-Methyltetrahydrofolate Specifications." FAO JECFA Monographs. Available at:[Link]

  • Google Patents. "CN105524066A - (6S)-5-methyltetrahydrofolic acid or (6S)-5-methyltetrahydrofolate composition and preparation method and use thereof." Google Patents.
  • MDPI. "NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions." Molecules. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma." PMC. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Methyltetrahydropteroic Acid via High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides an in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 5-methyltetrahydropteroic acid, a key impurity and derivative of folic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

5-Methyltetrahydropteroic acid is a pteridine derivative that plays a significant role in the biosynthesis of folate and related compounds. Its accurate quantification is paramount, as it is often considered an impurity in the synthesis of levomefolate, the more bioavailable form of folic acid used in dietary supplements.

The Foundational Choice: Reversed-Phase vs. Ion-Exchange HPLC

The initial and most critical decision in developing a purity validation method for 5-methyltetrahydropteroic acid is the choice of HPLC mode. The two primary contenders for this application are Reversed-Phase (RP) and Ion-Exchange (IEX) chromatography. The selection hinges on the physicochemical properties of the analyte and potential impurities.

Reversed-Phase HPLC: The Workhorse for Pteridine Analysis

Reversed-phase HPLC is a powerful and widely used technique for the separation of a broad range of molecules, including folic acid and its derivatives. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. For 5-methyltetrahydropteroic acid, which possesses both hydrophobic (the pteridine and benzoyl rings) and hydrophilic (the amino and carboxyl groups) moieties, RP-HPLC offers excellent resolving power.

The pH of the mobile phase is a critical parameter in RP-HPLC for ionizable compounds like 5-methyltetrahydropteroic acid. By adjusting the pH, one can control the ionization state of the molecule, thereby influencing its retention on the nonpolar stationary phase. Generally, for acidic compounds, a mobile phase pH below the pKa will result in a less polar, more retained species.

Ion-Exchange Chromatography: Targeting Charge-Based Separation

Ion-exchange chromatography separates molecules based on their net charge. This technique is particularly useful for separating charged biomolecules and can be a powerful alternative or complementary method to RP-HPLC. Given that 5-methyltetrahydropteroic acid has ionizable functional groups, IEX can be employed. Anion-exchange chromatography, using a positively charged stationary phase, would be suitable for this acidic compound. Elution is typically achieved by increasing the salt concentration or altering the pH of the mobile phase.

Comparative Analysis of HPLC Methods

To provide a clear, data-driven comparison, the following table summarizes the key performance characteristics of Reversed-Phase and Ion-Exchange HPLC for the analysis of 5-methyltetrahydropteroic acid.

FeatureReversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEX)Rationale & Causality
Primary Separation Mechanism Hydrophobic interactionsElectrostatic interactionsRP-HPLC separates based on polarity, while IEX separates based on charge. The choice depends on the dominant differing characteristic between the main compound and its impurities.
Stationary Phase C8 or C18 silicaQuaternary ammonium (anion) or sulfonate (cation) functionalized resinC18 offers strong hydrophobic retention for pteridine rings. Anion exchange is suitable for the acidic nature of 5-methyltetrahydropteroic acid.
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate)Aqueous buffer with a salt gradient (e.g., NaCl, KCl)The organic modifier in RP-HPLC controls the elution strength. The salt gradient in IEX disrupts the electrostatic binding to the column.
Resolution of Impurities Excellent for separating structurally similar, non-polar impurities.Excellent for separating impurities with different charge states.The choice of method should be guided by the expected nature of the impurities.
Method Robustness Generally high; less sensitive to minor fluctuations in mobile phase composition.Can be sensitive to small changes in pH and salt concentration.RP-HPLC methods are often considered more "rugged" for routine quality control.
Typical Run Time 15-30 minutes20-40 minutesGradient elution in IEX can sometimes lead to longer run times for complete separation.
Detection UV/Vis (280-290 nm), Fluorescence, Mass Spectrometry (MS)UV/Vis, Fluorescence, MSBoth methods are compatible with standard detection techniques. Fluorescence detection can offer higher sensitivity for pteridine compounds.

Recommended Protocol: A Validated Reversed-Phase HPLC Method

Based on extensive experience and a review of established methodologies for related compounds, a reversed-phase HPLC method is recommended for its robustness, versatility, and high resolving power for pteridine derivatives.

Experimental Workflow

The following diagram outlines the key steps in the HPLC validation process, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection Sample_Prep->Injection Standard_Prep Standard Preparation (Reference Standard) Standard_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (UV at 290 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification

Caption: A streamlined workflow for the HPLC-based purity validation of 5-methyltetrahydropteroic acid.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

1. Materials and Reagents:

  • Synthesized 5-methyltetrahydropteroic acid

  • Reference standard of 5-methyltetrahydropteroic acid (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium phosphate monobasic

  • Phosphoric acid

  • HPLC-grade water

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B (linear gradient)

    • 20-25 min: 30% B

    • 25-26 min: 30% to 5% B (linear gradient)

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the 5-methyltetrahydropteroic acid reference standard in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then dilute with mobile phase A) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized 5-methyltetrahydropteroic acid in the same manner as the standard solution to a similar concentration.

4. System Suitability:

  • Before sample analysis, inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The theoretical plates for the main peak should be greater than 2000.

  • The tailing factor should be between 0.8 and 1.5.

5. Analysis and Purity Calculation:

  • Inject the sample solution.

  • Identify the main peak corresponding to 5-methyltetrahydropteroic acid based on the retention time of the standard.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area normalization method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Identification and Quantification of Potential Impurities

A critical aspect of purity validation is the identification of potential impurities. In the synthesis of 5-methyltetrahydropteroic acid, common impurities may include starting materials, by-products, and degradation products.

Logical Flow for Impurity Identification

The following diagram illustrates the logical process for identifying and characterizing impurities.

Impurity_ID Start Impurity Peak Detected in HPLC Hypothesize Hypothesize Impurity Structure (Starting materials, by-products, degradation products) Start->Hypothesize Spiking Spiking Experiment (Inject with known potential impurities) Hypothesize->Spiking LCMS LC-MS Analysis (Mass-to-charge ratio determination) Hypothesize->LCMS Confirm Confirm Impurity Identity Spiking->Confirm NMR NMR Spectroscopy (Structural elucidation) LCMS->NMR NMR->Confirm

Caption: A logical workflow for the identification and confirmation of impurities in synthesized 5-methyltetrahydropteroic acid.

Common Potential Impurities
ImpurityPotential SourceExpected Relative Retention Time (RRT)
p-Aminobenzoic acidStarting material< 1.0
6-HydroxymethylpterinStarting material/By-product< 1.0
Pteroic acidBy-product~1.0
Folic acidRelated substance> 1.0
Oxidized forms of 5-methyltetrahydropteroic acidDegradation productVariable

Note: The Relative Retention Time (RRT) is the retention time of the impurity peak divided by the retention time of the main peak. These values are estimates and should be confirmed experimentally.

Conclusion

Validating the purity of synthesized 5-methyltetrahydropteroic acid is a multi-faceted process that requires a robust and well-validated analytical method. This guide has provided a comprehensive comparison of HPLC methods, a detailed experimental protocol for a recommended reversed-phase method, and a logical framework for impurity identification. By adhering to the principles of scientific integrity, including self-validating protocols and grounding in authoritative references, researchers can ensure the quality and reliability of their synthesized compounds, a critical step in the advancement of drug development and scientific research.

References

  • An Evaluation of Procedures for the Determination of Folic acid in Food by HPLC. (n.d.). GOV.UK. Retrieved March 26, 2026, from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved March 26, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 26, 2026, from [Link]

  • Measurement of 5-methyltetrahydrofolic acid in man by high-performance liquid chromatography. (1990, September). PubMed. Retrieved March 26, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved March 26, 2026, from [Link]

  • HPLC Methods for analysis of Folic acid. (2021, February 18).

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methyltetrahydropteroic Acid

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safety protocols for handling 5-Methyltetrahydropteroic acid. By understanding the rationale behind these procedures, you can ensure a safe laboratory environment while maintaining the integrity of your research.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough risk assessment is crucial. 5-Methyltetrahydropteroic acid, like its parent compounds, is typically a powder. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Ingestion is also a potential route of exposure, emphasizing the importance of good hygiene practices.[2][3]

Key Potential Hazards:

  • Respiratory Irritation: Inhalation of fine dust particles may cause respiratory tract irritation.[1][4][5]

  • Skin and Eye Irritation: Direct contact with the powder can cause skin and serious eye irritation.[4][5][6]

  • Allergic Reactions: Some related compounds may cause an allergic skin reaction.[5][7]

  • Dust Explosion: As with many fine organic powders, there is a potential for dust explosion if a sufficient concentration of dust is ignited.[1][2]

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 5-Methyltetrahydropteroic acid.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2][3]Protects eyes from airborne dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1][3][8]Prevents direct skin contact and potential irritation or allergic reactions.
Body Protection Laboratory coat or chemical-resistant apron.[3]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved dust respirator or mask.[1][2]Required when handling the powder outside of a fume hood or when there is a risk of generating dust, to prevent inhalation.

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Ventilation: Always handle 5-Methyltetrahydropteroic acid in a well-ventilated area.[1][2][3] A chemical fume hood is the preferred engineering control, especially when weighing or transferring the powder.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing tools, and waste containers, are readily accessible.

  • PPE Donning: Put on your PPE in the following order: lab coat, respiratory protection (if needed), eye protection, and then gloves.

Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transfer operations over a disposable weighing paper or in a contained space to minimize dust dispersion.

  • Avoid Dust Generation: Handle the powder gently to avoid creating airborne dust.[1]

  • Spill Management: In case of a minor spill, carefully clean it up using a damp cloth or a vacuum with a HEPA filter.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.[1][6]

Post-Handling Procedures
  • Decontamination: Thoroughly clean all work surfaces and equipment after use.

  • PPE Doffing: Remove PPE in the reverse order of donning to prevent cross-contamination: gloves, lab coat, eye protection, and finally, respiratory protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[2][8]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 5-Methyltetrahydropteroic acid, including used weighing papers, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed container for hazardous waste.[10]

  • Unused Compound: Unused or expired 5-Methyltetrahydropteroic acid should be disposed of as hazardous chemical waste according to your institution's and local regulations.[11] Do not pour it down the drain.

  • Aqueous Solutions: For small quantities of dilute aqueous solutions, neutralization may be an option before disposal, but always consult your institution's environmental health and safety office for specific guidance.[12]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of 5-Methyltetrahydropteroic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Assess Risks & Gather Materials Don_PPE Don PPE: 1. Lab Coat 2. Respirator (if needed) 3. Eye Protection 4. Gloves Prep->Don_PPE Handle Weigh & Transfer in Ventilated Area Don_PPE->Handle Spill Manage Spills Promptly Handle->Spill Decon Decontaminate Work Area Handle->Decon Doff_PPE Doff PPE: 1. Gloves 2. Lab Coat 3. Eye Protection 4. Respirator Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Dispose Dispose of Contaminated Waste in Labeled Hazardous Waste Container Wash->Dispose

Caption: Workflow for safe handling of 5-Methyltetrahydropteroic acid.

By implementing these comprehensive safety measures, you can confidently handle 5-Methyltetrahydropteroic acid while prioritizing your well-being and the integrity of your scientific endeavors.

References

  • Spectrum Chemical. (2015, July 2).
  • Santa Cruz Biotechnology. Pteroic acid.
  • Santa Cruz Biotechnology. Folic Acid.
  • MedchemExpress.com.
  • Chemos GmbH&Co.KG.
  • Phebra. (2017, June 27). Folic Acid, 5mg in 1mL, Injection | Phebra.
  • Demeditec Diagnostics GmbH. (2019, March 8).
  • MedChemExpress. (2025, December 8). 5-Methyltetrahydrofolic acid-SDS-MedChemExpress.
  • Sigma-Aldrich. (2025, October 31).
  • Pfizer.
  • Cayman Chemical. (2025, July 8).
  • Chemical Waste Disposal Guidelines.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyltetrahydropteroic acid
Reactant of Route 2
Reactant of Route 2
5-Methyltetrahydropteroic acid
© Copyright 2026 BenchChem. All Rights Reserved.